molecular formula C13H18ClNO B4837011 N-(sec-butyl)-3-(2-chlorophenyl)propanamide

N-(sec-butyl)-3-(2-chlorophenyl)propanamide

Cat. No. B4837011
M. Wt: 239.74 g/mol
InChI Key: JLTYDYYKPCZLSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-(sec-butyl)-3-(2-chlorophenyl)propanamide involves standard organic synthesis methods. For instance, the material N-(2-chlorophenyl)-(1-propanamide) has been synthesized using standard methods and purified by repeated crystallization. Single crystals of this compound were grown by the slow evaporation technique, indicating a method that might be applicable to N-(sec-butyl)-3-(2-chlorophenyl)propanamide (Prabhu et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a range of structural features pertinent to N-(sec-butyl)-3-(2-chlorophenyl)propanamide. For example, structural, dielectric, and optical properties analyses of N-(2 chlorophenyl)-(1-propanamide) have shown that these compounds belong to the monoclinic system, with detailed structural characterization carried out using techniques such as FT-IR, FT-Raman, UV–Vis spectral studies, and X-ray diffraction (Srinivasan et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving related compounds, such as the synthesis of N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, highlight the reactivity and potential chemical properties of N-(sec-butyl)-3-(2-chlorophenyl)propanamide. The synthesis and full characterization, including NMR, UV, and mass spectral data, provide insights into the chemical behavior and reaction pathways that could be relevant (Manolov et al., 2022).

Physical Properties Analysis

The physical properties of related compounds, such as crystal growth, transparency, and dimensions, are critical for understanding the potential applications of N-(sec-butyl)-3-(2-chlorophenyl)propanamide in materials science and optical applications. The growth and characterization of organic crystals like N-(2-chlorophenyl)-(1-propanamide) provide valuable data on physical properties such as crystal size, transparency, and the ability to generate second harmonic signals (Prabhu et al., 2001).

Chemical Properties Analysis

Investigations into the chemical properties of related compounds, including their vibrational assignments, optical transmission, band gap determination, and dielectric properties, offer insights into the chemical properties of N-(sec-butyl)-3-(2-chlorophenyl)propanamide. Such studies enable a deeper understanding of the compound's potential applications and functionalities (Srinivasan et al., 2006).

properties

IUPAC Name

N-butan-2-yl-3-(2-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-10(2)15-13(16)9-8-11-6-4-5-7-12(11)14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTYDYYKPCZLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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